molecular formula C18H21FN2O2 B2830214 1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

Cat. No. B2830214
M. Wt: 316.4 g/mol
InChI Key: CJXBPIFDDTZYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone, also known as FM2, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. FM2 is a type of pyrrole-based compound that has been found to have various biochemical and physiological effects on the human body. In

Scientific Research Applications

Disposition and Metabolism in Humans

One study detailed the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist with a structural component similar to your compound, focusing on its metabolism in humans. The study found that the compound was extensively metabolized, with principal elimination via feces, highlighting the compound's metabolism pathways and potential therapeutic applications for insomnia treatment (Renzulli et al., 2011).

Neuroimaging Applications

Another study evaluated a PET tracer targeting neurofibrillary tangles (NFTs) in Alzheimer's disease, incorporating a fluorophenyl group similar to your compound. This research demonstrated the tracer's effectiveness in imaging NFTs, suggesting potential applications in diagnosing and monitoring Alzheimer's disease progression (Lohith et al., 2018).

Chemotherapy Research

Research on the biochemical modulation of fluorouracil with folinic acid in advanced colorectal cancer treatment indicated significant improvements in survival and quality of life. While the study did not directly involve your compound, it highlights the role of fluorophenyl derivatives in enhancing chemotherapy efficacy (Poon et al., 1989).

Irritancy Potential Evaluation

A study assessed the irritancy potential of various chemicals, including those with morpholine components, in human and rabbit skin. It aimed to evaluate the safety of compounds for potential use in products that come into contact with skin, which could be relevant for safety assessments of your compound (Phillips et al., 1972).

Mechanism of Action

Target of Action

The compound “1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone” is a complex molecule with potential biological activity. Indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their function.

Biochemical Pathways

Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a variety of biochemical pathways, potentially leading to diverse downstream effects.

properties

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-11-17(18(22)12-20-7-9-23-10-8-20)14(2)21(13)16-5-3-15(19)4-6-16/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBPIFDDTZYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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